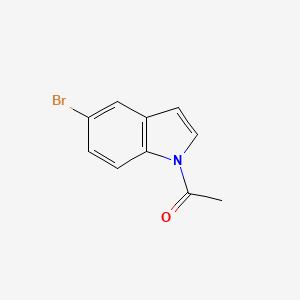

1-Acetyl-5-bromoindole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromoindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMKWHSZGCMFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60488007 | |

| Record name | 1-Acetyl-5-bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61995-52-6 | |

| Record name | 1-(5-Bromo-1H-indol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61995-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-5-bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Acetyl-5-bromoindole from Indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 1-acetyl-5-bromoindole, a valuable intermediate in organic synthesis and drug development. The synthesis is presented as a robust two-stage process, beginning with the regioselective bromination of indole to form 5-bromoindole, followed by the N-acetylation to yield the final product. This methodology is designed to ensure high selectivity and reasonable yields, addressing common challenges in the direct functionalization of the indole nucleus.

Stage 1: Synthesis of 5-Bromoindole via Regioselective Bromination

Direct bromination of indole is often unselective, leading to mixtures of products, with a preference for the highly reactive C3 position. To achieve selective bromination at the C5 position of the benzene ring, a multi-step strategy involving protection of the pyrrole ring is employed. This process includes the formation of a sulfonate intermediate, N-acetylation, regioselective bromination, and subsequent deprotection.

Experimental Workflow: Synthesis of 5-Bromoindole

Caption: Workflow for the synthesis of 5-Bromoindole from Indole.

Detailed Experimental Protocol: 5-Bromoindole

Step 1: Preparation of Sodium Indoline-2-Sulfonate [1][2]

-

In a suitable flask, dissolve 50 g of indole in 100 mL of ethanol.

-

In a separate, larger flask, prepare a solution of 100 g of sodium bisulfite in 300 mL of deionized water.

-

To the sodium bisulfite solution, add the ethanolic indole solution with continuous stirring.

-

Allow the mixture to stir at room temperature overnight. A light tan solid is expected to precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with diethyl ether, and air dry. The resulting sodium indoline-2-sulfonate can be used in the next step without further purification. The reported yield is approximately 97%.[1]

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate [1][2]

-

Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride in a flask equipped with an overhead stirrer.

-

Add 30 g of the sodium indoline-2-sulfonate prepared in the previous step to the suspension.

-

Heat the suspension to 70°C and stir for 1 hour. A voluminous white solid should form. To facilitate stirring, an additional 100 mL of acetic anhydride may be added.

-

Increase the temperature to 90°C and maintain for an additional 2 hours.[1]

-

Allow the mixture to cool to room temperature.

-

Collect the solid by filtration, wash with acetic anhydride, followed by diethyl ether. The crude, damp solid is used directly in the next step.

Step 3 & 4: Synthesis of 5-Bromoindole (Bromination and Deprotection) [1][3]

-

Dissolve the entire batch of crude sodium 1-acetyl indoline-2-sulfonate from the previous step in 150 mL of deionized water, cooling the mixture to 0-5°C in an ice bath.

-

While maintaining the temperature below 5°C and stirring vigorously, add 40 g of bromine dropwise.

-

Continue stirring the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

-

To quench the excess bromine, add a solution of approximately 10 g of sodium bisulfite in 30 mL of water.

-

Neutralize the solution to pH 7 by the careful addition of a 40% aqueous sodium hydroxide solution, ensuring the temperature does not exceed 30°C.

-

Heat the neutralized solution to 50°C and stir overnight (approximately 12 hours).

-

Make the solution basic by adding more 40% aqueous sodium hydroxide and continue to stir at 50°C for an additional 3 hours to ensure complete deprotection.

-

Collect the light tan precipitate by vacuum filtration, wash thoroughly with water, and air dry.

-

Recrystallization from an ethanol/water mixture yields 5-bromoindole as a beige solid. An overall yield of 61% from the protected intermediate is reported.[1]

Stage 2: Synthesis of 1-Acetyl-5-bromoindole

The final step involves the N-acetylation of the 5-bromoindole intermediate. This is a standard procedure utilizing acetic anhydride.

Experimental Workflow: N-Acetylation of 5-Bromoindole

Caption: Workflow for the N-Acetylation of 5-Bromoindole.

Detailed Experimental Protocol: 1-Acetyl-5-bromoindole

This protocol is adapted from a standard procedure for the N-acetylation of indole.[4]

-

In a round-bottom flask equipped with a reflux condenser, combine 5-bromoindole (1.0 eq), acetic anhydride (approx. 2.5 eq), and anhydrous sodium acetate (0.5 eq).

-

Reflux the mixture for 3 hours.

-

After cooling, remove the excess acetic anhydride under reduced pressure (in vacuo).

-

The residue is then subjected to an appropriate work-up, which typically involves extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washing with aqueous acid (e.g., 2N H₂SO₄) and base (e.g., 2N NaOH) to remove any unreacted starting materials and byproducts.[4]

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography to afford pure 1-acetyl-5-bromoindole. A yield of approximately 60% can be expected based on the acetylation of the parent indole.[4]

Quantitative Data Summary

| Stage | Step | Starting Material (Mass/Equiv.) | Key Reagents (Mass/Volume/Equiv.) | Solvent (Volume) | Temperature (°C) | Time (hours) | Product (Typical Yield) |

| 1: 5-Bromoindole | 1. Protection | Indole (50 g) | Sodium Bisulfite (100 g) | Ethanol (100 mL), Water (300 mL) | Room Temp | Overnight | Sodium Indoline-2-sulfonate (~97%) |

| 2. N-Acetylation | Sodium Indoline-2-sulfonate (30 g) | Sodium Bisulfite (30 g), Acetic Anhydride (300-400 mL) | Acetic Anhydride (as solvent) | 70 then 90 | 1 then 2 | Sodium 1-Acetyl Indoline-2-sulfonate (Crude) | |

| 3 & 4. Bromination & Deprotection | Crude product from Step 2 | Bromine (40 g), NaHSO₃ (~10 g), 40% NaOH (q.s.) | Water (150 mL) | 0-5 then 50 | 1 then ~15 | 5-Bromoindole (61% overall from acylated intermediate) | |

| 2: 1-Acetyl-5-bromoindole | 5. N-Acetylation | 5-Bromoindole (1.0 eq) | Acetic Anhydride (~2.5 eq), Anhydrous Sodium Acetate (0.5 eq) | Acetic Anhydride (as solvent) | Reflux | 3 | 1-Acetyl-5-bromoindole (~60% estimated) |

Conclusion

The synthesis of 1-acetyl-5-bromoindole from indole can be effectively achieved through a two-stage process. The initial regioselective synthesis of 5-bromoindole, employing a sulfonate protection strategy, provides a reliable method for introducing a bromine atom at the C5 position. Subsequent N-acetylation of the 5-bromoindole intermediate yields the desired final product. The protocols and data presented in this guide offer a comprehensive resource for researchers undertaking this synthesis, enabling efficient production of this key chemical building block.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Acetyl-5-bromoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-5-bromoindole is a key heterocyclic organic compound widely utilized as a building block in medicinal chemistry and organic synthesis. Its indole core, functionalized with a bromine atom at the 5-position and an acetyl group on the indole nitrogen, provides a versatile scaffold for the development of more complex molecules. The presence of the bromo-substituent is particularly significant, as it offers a reactive handle for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the introduction of diverse functional groups to create novel drug candidates.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and a detailed synthetic workflow.

Physicochemical Properties

The fundamental physical and chemical properties of 1-Acetyl-5-bromoindole are summarized below. These characteristics are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈BrNO | [2][3][4] |

| Molecular Weight | 238.08 g/mol | [2][3][4][5] |

| CAS Number | 61995-52-6 | [2][4][5] |

| Appearance | Solid | [4][6] |

| Boiling Point | 320 °C at 760 mmHg | [3] |

| Storage Conditions | Store at room temperature or 2-8°C, sealed and in a dry environment. | [3][5] |

| Computed XLogP3 | 2.6 | [2] |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of 1-Acetyl-5-bromoindole. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra are dependent on the acquisition parameters and sample preparation, researchers can expect characteristic signals corresponding to the acetylated bromoindole structure. For the closely related precursor, 5-bromoindole, extensive spectral data is publicly available and serves as a useful reference for identifying the core indole signals.[7]

-

¹H NMR: Protons on the indole ring and the acetyl group will exhibit characteristic chemical shifts.

-

¹³C NMR: Carbon atoms in the indole scaffold and the acetyl group will show distinct resonances.

-

IR Spectroscopy: Key vibrational frequencies will correspond to the C=O stretch of the acetyl group, C-N bonds, C-H bonds of the aromatic ring, and the C-Br bond.

-

Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns can confirm the molecular weight and aspects of the structure.

Experimental Protocols

The following sections detail generalized but robust methodologies for the determination of key physical properties and a common synthetic route relevant to 1-Acetyl-5-bromoindole.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 1-Acetyl-5-bromoindole is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm.[8][9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube). The apparatus is heated slowly, typically at a rate of 1-2°C per minute near the expected melting point.[10]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T1).[8]

-

Completion: The temperature at which the last solid crystal turns into a liquid is recorded as the end of the melting range (T2).[8]

-

Reporting: The melting point is reported as the range T1-T2. For a more accurate determination, an initial rapid heating can be performed to find an approximate range, followed by a slower, more careful measurement.[11]

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12]

Methodology (Capillary Method):

-

Sample Preparation: A small amount (a few milliliters) of the liquid compound is placed in a small test tube or fusion tube.[12][13]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is attached to a thermometer, ensuring the bulb is level with the sample, and heated uniformly in a heating block or Thiele tube.[12][14]

-

Observation: The apparatus is heated gently. As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[14][15]

-

Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[12][15] This temperature corresponds to the point where the external pressure equals the vapor pressure of the substance.[15]

Synthesis of 5-Bromoindole via an N-Acetyl Intermediate

A common and effective method for synthesizing 5-bromoindole involves the protection of the indole's more reactive positions, followed by bromination and deprotection.[16] This pathway proceeds through an N-acetylated intermediate, which is closely related to the target compound of this guide.

Methodology:

-

Step 1: Formation of Sodium Indoline-2-Sulfonate: Indole is dissolved in ethanol and added to an aqueous solution of sodium bisulfite. The mixture is stirred overnight, allowing for the precipitation of sodium indoline-2-sulfonate, which protects the C2 position. The solid is collected via vacuum filtration.[16][17]

-

Step 2: N-Acetylation: The sodium indoline-2-sulfonate intermediate is suspended in acetic anhydride and heated (e.g., to 70-90°C). This step introduces the acetyl group onto the indole nitrogen, forming sodium 1-acetylindoline-2-sulfonate. The resulting solid is collected by filtration.[16][17]

-

Step 3: Bromination: The N-acetylated intermediate is dissolved in water and cooled to 0-5°C. Bromine is added dropwise while maintaining the low temperature. This directs the electrophilic bromination to the 5-position of the benzene ring.[16][17]

-

Step 4: Hydrolysis (Deprotection): After bromination, excess bromine is quenched with sodium bisulfite. The solution is then made basic with a strong base (e.g., NaOH) and heated (e.g., to 50°C) to hydrolyze both the sulfonate and the N-acetyl groups, yielding the final 5-bromoindole product.[16][17] The product precipitates and is collected by filtration, then purified by recrystallization.[17]

Visualized Workflows and Relationships

Diagrams are provided to clarify the logical flow of experimental procedures.

Caption: Experimental workflow for melting point determination.

Caption: Synthetic pathway for 5-Bromoindole via an N-Acetyl intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-Acetyl-5-bromoindole | C10H8BrNO | CID 12318076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Acetyl-5-bromoindole [myskinrecipes.com]

- 4. 1-Acetyl-5-bromo-1H-indole AldrichCPR 61995-52-6 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1-Acetyl-5-bromoindole, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. medpharma12.com [medpharma12.com]

- 10. pennwest.edu [pennwest.edu]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of 5-Bromoindole - [www.rhodium.ws] [chemistry.mdma.ch]

Spectroscopic Profile of 1-Acetyl-5-bromoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-acetyl-5-bromoindole, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data based on established spectroscopic principles and data from closely related analogs. The information herein serves as a valuable resource for the synthesis, purification, characterization, and quality control of 1-acetyl-5-bromoindole.

Molecular Structure and Properties

1-Acetyl-5-bromoindole is a derivative of indole, featuring an acetyl group at the nitrogen atom (position 1) and a bromine atom at position 5 of the indole ring.

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO[1][2][3] |

| Molecular Weight | 238.08 g/mol [1][2][3] |

| IUPAC Name | 1-(5-bromo-1H-indol-1-yl)ethanone[1] |

| CAS Number | 61995-52-6[1][2][3] |

Spectroscopic Data

The following sections summarize the predicted and expected spectroscopic data for 1-acetyl-5-bromoindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring and the methyl protons of the acetyl group.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 8.2 - 8.4 | d | 1H | H-4 |

| ~ 7.8 - 8.0 | d | 1H | H-6 |

| ~ 7.6 - 7.8 | d | 1H | H-7 |

| ~ 7.3 - 7.5 | dd | 1H | H-2 |

| ~ 6.6 - 6.8 | d | 1H | H-3 |

| ~ 2.6 | s | 3H | -COCH₃ |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will display signals for the ten carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 168 - 170 | C=O |

| ~ 135 - 137 | C-7a |

| ~ 130 - 132 | C-3a |

| ~ 128 - 130 | C-6 |

| ~ 125 - 127 | C-4 |

| ~ 123 - 125 | C-2 |

| ~ 116 - 118 | C-5 |

| ~ 115 - 117 | C-7 |

| ~ 108 - 110 | C-3 |

| ~ 24 - 26 | -COCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of 1-acetyl-5-bromoindole is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch[4][5] |

| ~ 1700 - 1680 | Strong | Amide C=O stretch (acetyl group)[5] |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C ring stretch[4][5] |

| ~ 1370 - 1350 | Medium | C-H bend (methyl group)[5] |

| ~ 800 - 700 | Strong | C-H out-of-plane bending (aromatic)[4] |

| ~ 600 - 500 | Medium | C-Br stretch |

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), 1-acetyl-5-bromoindole is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| m/z | Interpretation |

| 237/239 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 195/197 | [M - COCH₂]⁺, Loss of ketene |

| 158 | [M - Br]⁺, Loss of bromine radical |

| 116 | [C₈H₆N]⁺, Indole fragment |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 1-acetyl-5-bromoindole.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-acetyl-5-bromoindole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Impact - EI or Electrospray Ionization - ESI).

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization

Synthesis and Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of 1-acetyl-5-bromoindole.

Caption: General workflow for the synthesis and spectroscopic analysis of 1-acetyl-5-bromoindole.

References

An In-depth Technical Guide on the Solubility of 1-Acetyl-5-bromoindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Acetyl-5-bromoindole and its Solubility

1-Acetyl-5-bromoindole is a derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds. The addition of a bromine atom at the 5-position and an acetyl group at the 1-position significantly alters the molecule's physicochemical properties, including its polarity, lipophilicity, and crystal lattice energy, all of which influence its solubility. Understanding the solubility of this compound is paramount for various stages of drug development, including synthesis, purification, formulation, and in vitro/in vivo screening.

The principle of "like dissolves like" is the primary determinant of solubility. The N-acetyl group increases the polar surface area and introduces a hydrogen bond acceptor, potentially increasing solubility in polar aprotic solvents. The bromo- and indole-moieties contribute to the molecule's lipophilicity, suggesting good solubility in non-polar and moderately polar organic solvents.

Predicted Solubility Profile

Based on the solubility characteristics of indole and 5-bromoindole, a qualitative prediction of the solubility of 1-acetyl-5-bromoindole in common organic solvents is presented below. 5-Bromoindole is known to be soluble in organic solvents like ethanol, ether, and chloroform[1][2]. Indole is also readily soluble in many organic solvents, including ethanol, diethyl ether, and benzene, but only slightly soluble in water[3][4]. It is expected that 1-acetyl-5-bromoindole will follow a similar trend.

Table 1: Predicted Qualitative Solubility of 1-Acetyl-5-bromoindole in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and high polarity can effectively solvate the indole and N-acetyl moieties. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions with the solute. | |

| Acetonitrile (ACN) | Moderate | The polar nature and ability to accept hydrogen bonds suggest good solubility. | |

| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of hydrogen bonding, which should facilitate the dissolution of the N-acetylated indole. The presence of methanol's methyl group can interact favorably with the indole ring[5]. |

| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar, which might result in a slight reduction in solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate | The overall non-polar character of the molecule should allow for reasonable solubility in this common organic solvent. |

| Chloroform | Moderate | Similar to DCM, expected to be a suitable solvent. | |

| Ethyl Acetate | Moderate | Possesses both polar (ester group) and non-polar (ethyl group) characteristics, making it a versatile solvent for moderately polar compounds. | |

| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the indole ring system, but the polarity difference may limit high solubility. | |

| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar aspects of the 1-acetyl-5-bromoindole structure. |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[6]

Materials:

-

1-Acetyl-5-bromoindole

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-acetyl-5-bromoindole to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a volumetric flask to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 1-acetyl-5-bromoindole.

-

Prepare a calibration curve using standard solutions of known concentrations of 1-acetyl-5-bromoindole to accurately quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of 1-acetyl-5-bromoindole using the shake-flask method.

Caption: Workflow for determining the solubility of a solid compound.

Conclusion

While specific quantitative solubility data for 1-acetyl-5-bromoindole remains to be experimentally determined and published, this guide provides a foundational understanding for researchers. The predicted solubility profile, based on structurally related compounds, offers a starting point for solvent selection. The detailed experimental protocol for the shake-flask method provides a clear and reliable path for the accurate determination of this crucial physicochemical property. The generation of precise solubility data will be invaluable for the continued development and application of 1-acetyl-5-bromoindole in pharmaceutical and chemical research.

References

- 1. 5-bromoindole | 10075-50-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]

- 5. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Acetyl-5-bromoindole: Chemical Structure, Bonding, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-5-bromoindole is a key heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-rich indole nucleus, the electron-withdrawing acetyl group at the nitrogen atom, and the halogen substituent on the benzene ring, make it a valuable precursor for a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and detailed experimental protocols for the synthesis of 1-Acetyl-5-bromoindole. Furthermore, it explores its applications as a crucial intermediate in the development of therapeutic agents and outlines potential biological signaling pathways that may be modulated by its derivatives.

Chemical Structure and Properties

1-Acetyl-5-bromoindole is a derivative of indole, a bicyclic aromatic heterocycle, characterized by an acetyl group attached to the indole nitrogen (position 1) and a bromine atom at position 5 of the benzene ring.

The IUPAC name for this compound is 1-(5-bromo-1H-indol-1-yl)ethanone .[1] Its chemical structure gives rise to a specific set of physical and chemical properties that are pertinent to its use in synthesis and drug design.

Table 1: Physicochemical Properties of 1-Acetyl-5-bromoindole

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [1][2][3] |

| Molecular Weight | 238.08 g/mol | [1][2][3] |

| CAS Number | 61995-52-6 | [1][2][3] |

| Appearance | Solid | [3] |

| Boiling Point | 320 °C at 760 mmHg | [4] |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

Bonding and Electronic Effects

The chemical reactivity and bonding of 1-Acetyl-5-bromoindole are governed by the electronic interplay of its constituent functional groups. The indole ring system is inherently electron-rich and aromatic.

-

N-Acetylation: The acetyl group at the N-1 position acts as an electron-withdrawing group. This has several significant effects on the indole core:

-

It reduces the electron density of the pyrrole ring, making it less susceptible to electrophilic attack compared to unsubstituted indole.

-

It serves as a protecting group for the indole nitrogen, preventing unwanted side reactions during further functionalization of the molecule.

-

The carbonyl group of the acetyl moiety is a key feature for intermolecular interactions, acting as a hydrogen bond acceptor.

-

-

C-5 Bromination: The bromine atom at the C-5 position is an electron-withdrawing group via induction but can also participate in resonance. Its presence is crucial for:

-

Modulating the overall electronic profile of the molecule.

-

Providing a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at this position to build molecular complexity.

-

The combination of these functional groups makes 1-Acetyl-5-bromoindole a versatile intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols

The synthesis of 1-Acetyl-5-bromoindole is not directly reported in a single, detailed protocol in the reviewed literature. However, its synthesis can be inferred from the well-established procedures for the synthesis of 5-bromoindole, which often proceed through N-acetylated intermediates. The most logical and direct synthetic route is the N-acetylation of commercially available 5-bromoindole.

Synthesis of 1-Acetyl-5-bromoindole via N-Acetylation of 5-Bromoindole

This protocol is a standard procedure for the N-acetylation of indoles.

Reaction Scheme:

Materials and Reagents:

-

5-Bromoindole

-

Acetic anhydride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromoindole (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-Acetyl-5-bromoindole.

Synthesis via a Multi-step Route from Indole

An alternative, though more circuitous, route involves the synthesis of N-acetyl-5-bromoindoline, a saturated precursor, followed by aromatization. The synthesis of N-acetyl-5-bromoindoline is well-documented.[5][6]

Workflow for Multi-step Synthesis:

References

- 1. 1-Acetyl-5-bromoindole | C10H8BrNO | CID 12318076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 1-Acetyl-5-bromo-1H-indole AldrichCPR 61995-52-6 [sigmaaldrich.com]

- 4. 1-Acetyl-5-bromoindole [myskinrecipes.com]

- 5. Page loading... [guidechem.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

The Strategic Role of 1-Acetyl-5-bromoindole in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-5-bromoindole has emerged as a pivotal intermediate in contemporary pharmaceutical research and development. Its unique structural features, combining a reactive bromo-substituted aromatic ring with a protected indole nitrogen, render it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide elucidates the core utility of 1-Acetyl-5-bromoindole, focusing on its application in the synthesis of targeted therapeutics, particularly kinase inhibitors and serotonin receptor modulators. Detailed experimental protocols for key transformations, quantitative data from representative reactions, and visualizations of relevant biological pathways are provided to offer a comprehensive resource for researchers in the field.

Introduction: The Versatility of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring allows for the fine-tuning of pharmacological properties. 5-bromoindole, in particular, is a crucial precursor for compounds targeting a range of diseases, from cancer to neurological disorders. The acetylation of the indole nitrogen to form 1-Acetyl-5-bromoindole serves a dual purpose: it protects the nitrogen from unwanted side reactions and modulates the electronic properties of the indole ring, influencing the regioselectivity of subsequent reactions. This guide will delve into the practical applications of this key intermediate.

Synthetic Utility of 1-Acetyl-5-bromoindole

The primary role of 1-Acetyl-5-bromoindole in pharmaceutical synthesis is as a substrate for palladium-catalyzed cross-coupling reactions. The bromo-substituent at the 5-position provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are common motifs in kinase inhibitors. 1-Acetyl-5-bromoindole can be effectively coupled with a variety of boronic acids and esters to introduce new aryl or heteroaryl substituents at the 5-position of the indole core. The N-acetyl group is often retained during this transformation and can be removed in a subsequent step if the free indole NH is required for biological activity.

Heck Coupling Reactions

The Heck reaction allows for the vinylation of aryl halides, providing a route to stilbenes and other unsaturated compounds. 1-Acetyl-5-bromoindole can undergo Heck coupling with various alkenes to introduce vinyl groups, which can then be further functionalized. This reaction is instrumental in creating rigid linkers or pharmacophoric elements within a drug candidate.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize quantitative data for typical Suzuki-Miyaura and Heck reactions involving substrates analogous to 1-Acetyl-5-bromoindole, demonstrating the feasibility and efficiency of these transformations.

Table 1: Suzuki-Miyaura Coupling of N-Acyl-5-bromo-heterocycles with Boronic Acids

| Entry | N-Acyl Heterocycle | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Acetyl-5-bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | 85 |

| 2 | 1-Ethyl-5-bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₂Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 4 | 75 |

| 3 | 5-Bromoindole | Phenylboronic acid | Pd Nanoparticles (cat.) | K₃PO₄ (2) | H₂O/MeCN | 37 | 18 | >95 |

Data extrapolated from analogous reactions in the literature.

Table 2: Heck Coupling of 5-Bromoindole Derivatives with Alkenes

| Entry | Bromoindole Derivative | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |

| 1 | 5-Bromoindole | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O | 150 (MW) | 15 min | >95[1] |

| 2 | 5-Bromoindole | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97[1] |

Data for 5-bromoindole is presented as a close proxy for the reactivity of its N-acetylated counterpart.

Experimental Protocols

The following are detailed methodologies for key experiments involving intermediates structurally related to 1-Acetyl-5-bromoindole. These protocols can be adapted for specific research needs.

General Protocol for Suzuki-Miyaura Coupling

Reaction: Synthesis of 1-Acetyl-5-(aryl)indole

-

Reaction Setup: To an oven-dried flask, add 1-Acetyl-5-bromoindole (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) and degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction Conditions: Heat the reaction mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.

General Protocol for Microwave-Assisted Heck Coupling

Reaction: Synthesis of 1-Acetyl-5-(vinyl)indole

-

Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add 1-Acetyl-5-bromoindole (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), a base (e.g., Na₂CO₃, 4.0 equiv), the palladium source (e.g., Na₂PdCl₄, 0.05 equiv), and a ligand (e.g., SPhos, 0.15 equiv).[1]

-

Solvent Addition: Add a degassed solvent mixture (e.g., 1:1 acetonitrile/water).[1]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the specified temperature (e.g., 150 °C) for the designated time (e.g., 15-30 minutes).[1]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired vinylindole product.

Application in the Synthesis of Bioactive Molecules

The synthetic versatility of 1-Acetyl-5-bromoindole makes it a valuable intermediate in the development of drugs targeting various signaling pathways implicated in disease.

JNK Inhibitors for Neurodegenerative Diseases

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of neuronal apoptosis and has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3][4][5][6] JNK3, the neuron-specific isoform, is a particularly attractive therapeutic target.[3][5][6] Small molecule inhibitors of JNK, such as BI-78D3, have shown neuroprotective effects.[7][8][9][10] The synthesis of such inhibitors often relies on indole scaffolds, where the 5-position is functionalized to interact with the kinase active site. 1-Acetyl-5-bromoindole provides an ideal starting point for the synthesis of these complex molecules through cross-coupling reactions.

Caption: JNK3 Signaling Pathway in Neurodegeneration.

Serotonin 5-HT₂A Receptor Antagonists for Neuropsychiatric Disorders

The serotonin 5-HT₂A receptor, a G protein-coupled receptor, is extensively involved in the modulation of mood, cognition, and perception.[11][12] Dysregulation of 5-HT₂A receptor signaling is implicated in various neuropsychiatric disorders, including schizophrenia and depression.[11][12][13][14][15] Consequently, antagonists of the 5-HT₂A receptor are a cornerstone of treatment for these conditions. Many potent and selective 5-HT₂A antagonists feature an indole or a bioisosteric core. 1-Acetyl-5-bromoindole serves as a key building block for the synthesis of these antagonists, allowing for the introduction of pharmacophoric elements at the 5-position that are crucial for receptor binding and antagonist activity.

Caption: Serotonin 5-HT₂A Receptor Signaling Pathway.

Conclusion

1-Acetyl-5-bromoindole is a high-value intermediate for the synthesis of complex pharmaceutical agents. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse molecular libraries targeting critical disease pathways. The strategic use of the N-acetyl protecting group facilitates controlled and selective functionalization of the indole core. As the demand for novel, targeted therapeutics continues to grow, the importance of versatile intermediates like 1-Acetyl-5-bromoindole in drug discovery and development is set to increase. This guide provides a foundational understanding of its role and practical application for researchers at the forefront of pharmaceutical innovation.

References

- 1. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. JNK3 as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]

- 5. Targeting JNK3 for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 13. Serotonin 5-HT2A Receptor Function as a Contributing Factor to Both Neuropsychiatric and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serotonin 2A (5-HT2A) receptor as evolving biological target: function, structure, ligands and role in the therapy of neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reprocell.com [reprocell.com]

The Enduring Legacy of Halogenated Indoles: From Ancient Dyes to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated indoles, a diverse class of heterocyclic compounds, have a remarkable history that spans from their use in ancient dyes to their current position at the forefront of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of these fascinating molecules. Beginning with the celebrated Tyrian purple, a brominated indigo derivative, we trace the journey of halogenated indoles from their natural origins in marine organisms to their sophisticated chemical synthesis and development as potent therapeutic agents. This document details key historical milestones, outlines detailed experimental protocols for their synthesis and isolation, presents quantitative biological activity data in structured tables, and visually elucidates their mechanisms of action through signaling pathway diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this privileged scaffold.

A Royal Legacy: The Ancient History of Halogenated Indoles

The story of halogenated indoles begins not in a laboratory, but on the shores of the ancient Levant with the Phoenicians.[1] Around 1570 BC, they discovered a method to produce a vibrant and incredibly stable purple dye from the mucous secretions of certain sea snails, most notably the Murex brandaris species.[2][3] This dye, known as Tyrian purple, was so rare and expensive that it became synonymous with royalty, power, and wealth in the Roman and Byzantine empires.[3][4] The production process was laborious and foul-smelling, requiring thousands of snails to produce a single gram of the pigment.[2][5] The principal component of Tyrian purple is 6,6'-dibromoindigo, a dimer of a brominated indole derivative, making it one of the earliest known and utilized halogenated organic compounds.[6] The historical significance of Tyrian purple underscores the long-standing human interaction with halogenated indoles and their potent properties.

Nature's Chemical Arsenal: Halogenated Indoles from Marine Environments

Marine organisms are a prolific source of structurally diverse and biologically active natural products, with halogenated indoles being a prominent class.[7] These compounds are particularly abundant in marine invertebrates such as sponges, ascidians, and molluscs, as well as in marine algae.[7][8] The prevalence of bromine in the marine environment has led to a vast array of brominated indoles, although chlorinated, iodinated, and even fluorinated derivatives have also been discovered.[7]

These naturally occurring halogenated indoles exhibit a wide range of biological activities, which are believed to have evolved as chemical defense mechanisms.[9] The presence and position of the halogen atom(s) on the indole scaffold profoundly influence their bioactivity, a theme that is central to the ongoing research and development of these compounds as therapeutic agents.[9][10]

Laboratory Synthesis of Halogenated Indoles

The fascinating structures and potent biological activities of naturally occurring halogenated indoles have spurred the development of numerous synthetic methodologies. These methods provide access to larger quantities of these compounds for further study and enable the creation of novel analogs with potentially improved therapeutic properties.

Experimental Protocol: Direct Bromination of Indole

Direct halogenation is a common method for introducing a halogen atom onto the indole ring. The following protocol describes a representative procedure for the synthesis of 3-bromoindole.

Materials:

-

Indole

-

Pyridine (reagent grade)

-

Pyridinium bromide perbromide

-

Diethyl ether

-

n-heptane

-

Hydrochloric acid (dilute, aqueous)

-

Sodium hydroxide (dilute, aqueous)

-

Magnesium sulfate (anhydrous)

-

Activated charcoal

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4.0 g (0.034 mole) of indole in 40 mL of reagent-grade pyridine in a round-bottom flask.

-

Cool the solution to 0-2 °C using an ice bath.

-

Slowly add a solution of 10.8 g (0.034 mole) of pyridinium bromide perbromide in 30 mL of pyridine to the cooled indole solution. Maintain the reaction temperature below 2 °C during the addition.

-

After the addition is complete, pour the reaction mixture into a mixture of 200 g of crushed ice and 200 mL of diethyl ether.

-

Transfer the mixture to a separatory funnel and wash the ether layer several times with cold, dilute aqueous hydrochloric acid to remove the pyridine.

-

Wash the residual ether solution first with cold, dilute aqueous sodium hydroxide, and then with water.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Filter the solution and remove the ether under reduced pressure using a rotary evaporator.

-

Recrystallize the residue from n-heptane, using activated charcoal to decolorize if necessary. It is important not to heat the solution above 60 °C during recrystallization as 3-bromoindole can decompose.

-

The expected yield of pure 3-bromoindole is approximately 4.3 g (64%), with a melting point of 65-66 °C (with decomposition).[7]

Experimental Protocol: Synthesis of a 6-Bromoindole Derivative

The following protocol outlines a multi-step synthesis of a 6-bromoindole derivative, which is a common intermediate in the synthesis of more complex molecules. This procedure is adapted from a patented method.[11]

Step 1: Friedel-Crafts Acylation

-

To a suspension of 40g of 6-bromoindole in 450ml of anhydrous dichloromethane, add 15g of aluminum chloride.

-

Slowly add 60g of oxalyl chloride to the mixture.

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to room temperature and then quench with water.

-

Separate the organic layer, dry it, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.

Step 2: Amidation

-

React the product from Step 1 with a suitable amine to form the corresponding amide. (The specific amine and reaction conditions will depend on the desired final product).

Step 3: Reduction

-

Reduce the amide obtained in Step 2 using a suitable reducing agent (e.g., lithium aluminum hydride) to yield the corresponding amine.

Step 4: Boc Protection

-

Protect the amine from Step 3 with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate to yield the final product, tert-butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate.

Isolation of Halogenated Indoles from Marine Sources

The extraction and purification of halogenated indoles from marine organisms is a critical step in their discovery and subsequent investigation. The following is a general protocol for the bioassay-guided isolation of these compounds from a marine sponge.

Experimental Workflow for Isolation and Bioassay

Detailed Isolation Protocol

Materials:

-

Marine sponge tissue (fresh or frozen)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Hexane

-

Chloroform

-

n-Butanol

-

Silica gel for vacuum liquid chromatography (VLC) and column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Sample Preparation: Immediately freeze the collected marine sponge. Lyophilize (freeze-dry) the frozen tissue to remove water and then grind it into a fine powder.[10]

-

Crude Extraction: Macerate the powdered sponge material (e.g., 100 g) with a 1:1 mixture of dichloromethane and methanol (3 x 500 mL) at room temperature, with each extraction lasting 24 hours. Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[10]

-

Solvent Partitioning (Kupchan Method): Dissolve the crude extract in a solvent mixture and partition it sequentially against a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, n-butanol) to separate compounds based on their polarity.[10]

-

Bioassay-Guided Fractionation: Test the fractions from the solvent partitioning for biological activity (e.g., antimicrobial, cytotoxic). Select the most active fraction for further purification.

-

Chromatographic Purification: Subject the active fraction to a series of chromatographic techniques, such as vacuum liquid chromatography (VLC) followed by column chromatography on silica gel, using a gradient of solvents (e.g., from hexane to ethyl acetate to methanol). Monitor the fractions by thin-layer chromatography (TLC) and continue to test for biological activity.

-

Final Purification: Purify the active fractions further using high-performance liquid chromatography (HPLC), typically on a reversed-phase (C18) column, to isolate the pure halogenated indole(s).

-

Structure Elucidation: Determine the chemical structure of the purified compound(s) using spectroscopic methods, primarily nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Biological Activities and Quantitative Data

Halogenated indoles exhibit a remarkable range of biological activities, making them attractive candidates for drug development. The type and position of the halogen substituent significantly impact their potency and selectivity.

Anticancer Activity

Many halogenated indoles have demonstrated potent cytotoxic effects against various cancer cell lines.

| Compound | Cancer Cell Line | Activity | IC₅₀ / GI₅₀ (µM) | Reference |

| 6-Bromoisatin | HT29 (colorectal) | Cytotoxicity | ~100 | [7] |

| 6-Bromoisatin | Caco-2 (colorectal) | Cytotoxicity | ~100 | [7] |

| Tyrindoleninone | HT29 (colorectal) | Cytotoxicity | 390 | [7] |

| Tyrindoleninone | Caco-2 (colorectal) | Cytotoxicity | 98 | [1] |

| 5-Bromo-metagenediindole B | PC3 (prostate) | Cytotoxicity | 0.8-41.3 | [12] |

| (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) | HCT-116/L (oxaliplatin-resistant colorectal) | Cytotoxicity | 0.006 | [2] |

| 5-Chloro-indole derivative | HCT-116/L (oxaliplatin-resistant colorectal) | Cytotoxicity | 0.017 | [2] |

Antimicrobial Activity

Halogenated indoles have also shown significant activity against a range of pathogenic bacteria and fungi.

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| 6-Bromo-4-iodoindole | Staphylococcus aureus | Antibacterial | 20-30 | |

| 4-Bromo-6-chloroindole | Staphylococcus aureus | Antibacterial | 20-30 | |

| 4,6-Dibromoindole | Candida albicans | Antifungal | 25 | [13] |

| 5-Bromo-4-chloroindole | Candida albicans | Antifungal | 25 | [13] |

| 4,6-Dibromoindole | Candida auris | Antifungal | 10-50 | [13] |

| 5-Bromo-4-chloroindole | Candida auris | Antifungal | 10-50 | [13] |

| Tricepyridinium bromide | Bacillus cereus | Antibacterial | 0.78 | [12] |

| Tricepyridinium bromide | Candida albicans | Antifungal | 12.5 | [12] |

Anti-inflammatory Activity

Several brominated indoles have been shown to inhibit key inflammatory mediators.

| Compound | Target | Activity | IC₅₀ (µg/mL) | Reference |

| Dicathais orbita hypobranchial gland extract | Nitric Oxide (NO) | Inhibition | 30.8 | [14] |

| Dicathais orbita hypobranchial gland extract | TNFα | Inhibition | 43.03 | [14] |

| Dicathais orbita hypobranchial gland extract | PGE₂ | Inhibition | 34.24 | [14] |

| 5-Bromoisatin | TNFα | Inhibition | 38.05 µM | [14] |

Mechanisms of Action: Signaling Pathways

Halogenated indoles exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Aryl Hydrocarbon Receptor (AhR) Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in cellular responses to environmental toxins and in regulating immune responses. Some halogenated indoles can act as ligands for the AhR.[15][16]

Experimental Protocol: Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Activity

This assay measures the activity of the CYP1A1 enzyme, a downstream target of AhR signaling.[2]

Materials:

-

HepaG2, Hepa1c1c7, or H4IIE liver cancer cells

-

Cell culture medium (e.g., DMEM) with supplements

-

Halogenated indole compounds

-

7-Ethoxyresorufin (EROD substrate)

-

Dicumarol

-

NADPH

-

Resorufin (standard)

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Treatment: Culture the cells in 96-well plates until they reach confluency. Treat the cells with various concentrations of the halogenated indole compounds or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).

-

EROD Reaction: After treatment, wash the cells with phosphate-buffered saline (PBS). Add a reaction mixture containing 7-ethoxyresorufin and dicumarol to each well.

-

Initiation of Reaction: Start the enzymatic reaction by adding NADPH to each well.

-

Measurement: Measure the fluorescence of the product, resorufin, at an excitation wavelength of 530 nm and an emission wavelength of 590 nm over time using a fluorescence plate reader.

-

Quantification: Calculate the rate of resorufin formation and normalize it to the total protein content in each well. A standard curve of known resorufin concentrations is used for quantification.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation. Some bromo-indoles have been shown to inhibit this pathway, contributing to their anti-inflammatory effects.[10]

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer halogenated indoles induce apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

The biological activity of halogenated indoles is highly dependent on the nature, number, and position of the halogen substituents on the indole ring. Understanding these structure-activity relationships (SAR) is fundamental for the design of more potent and selective therapeutic agents.

For instance, in a series of brominated isatins tested for anti-inflammatory activity, the position of the bromine atom significantly affected their inhibitory effects on TNFα production, with the order of potency being 5-bromo > 6-bromo > 7-bromo.[14] Similarly, for antimicrobial activity against Staphylococcus aureus, di-halogenated indoles showed markedly improved activity compared to mono-halogenated or non-halogenated indole.[5] The introduction of a fluorine atom at the 6-position of certain indole-chalcone analogs was found to be optimal for potent cytotoxicity against oxaliplatin-resistant colorectal cancer cells.[2]

Conclusion and Future Perspectives

The journey of halogenated indoles from the dye vats of antiquity to the modern drug discovery pipeline is a testament to their enduring chemical and biological significance. Naturally occurring halogenated indoles from marine sources continue to provide a rich source of novel chemical scaffolds with potent and diverse biological activities. The development of sophisticated synthetic methods has not only enabled the total synthesis of these complex natural products but has also opened the door to the creation of rationally designed analogs with improved therapeutic profiles.

The ability of halogenated indoles to modulate key signaling pathways, such as the AhR, NF-κB, and apoptosis pathways, underscores their potential as therapeutic agents for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. Future research in this field will likely focus on:

-

The discovery of new halogenated indoles from unexplored marine environments.

-

The development of more efficient and stereoselective synthetic methods.

-

A deeper understanding of their mechanisms of action and molecular targets.

-

The optimization of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties for clinical development.

The rich history and promising future of halogenated indoles ensure that they will remain a "privileged structure" in the field of medicinal chemistry for years to come.

References

- 1. 6-Bromoindole-3-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of Natural Products from Marine Invertebrates | Springer Nature Experiments [experiments.springernature.com]

- 5. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]

- 12. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 14. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.monash.edu [research.monash.edu]

- 16. pubs.acs.org [pubs.acs.org]

The Biological Significance of the Bromoindole Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bromoindole scaffold, a recurring motif in natural products, has emerged as a privileged structure in medicinal chemistry and drug discovery. Characterized by an indole ring system substituted with one or more bromine atoms, this scaffold is endowed with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the bromoindole core, detailing its natural origins, biosynthesis, diverse pharmacological properties, and the experimental methodologies employed in its study.

Natural Occurrence and Biosynthesis

Bromoindole alkaloids are predominantly found in marine organisms, particularly sponges, tunicates, and algae.[1][2] Marine sponges of the genus Geodia, such as Geodia barretti, are a rich source of various 6-bromoindole derivatives, including barettin and geobarrettins.[1][3] The biosynthesis of these compounds in marine organisms is believed to involve bromoperoxidase enzymes, which utilize the relatively high concentration of bromide ions in seawater to halogenate tryptophan or other indole precursors.[4][5][6]

Diverse Biological Activities

The bromoindole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. This section details the key therapeutic areas where bromoindoles have shown significant promise.

Antimicrobial and Antibiotic Enhancing Activity

Numerous bromoindole-containing compounds have demonstrated potent activity against a range of microbial pathogens. Their mechanisms of action often involve membrane permeabilization and depolarization.[7][8] Notably, certain synthetic bromoindole derivatives act as inhibitors of bacterial cystathionine γ-lyase (CGL), an enzyme involved in hydrogen sulfide (H₂S) production, which protects bacteria from oxidative stress.[7][9][10][11][12] By inhibiting CGL, these compounds can enhance the efficacy of conventional antibiotics.[7][10][11][12]

Anti-inflammatory Activity

The anti-inflammatory properties of bromoindoles are well-documented. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14][15] This pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain bromoindoles can interfere with this cascade, preventing NF-κB activation.[13][14][15] For instance, some 6-bromoindole derivatives isolated from Geodia barretti have been shown to reduce the secretion of the pro-inflammatory cytokine IL-12p40 by dendritic cells.[1][3][16]

Anticancer Activity

The bromoindole scaffold is present in numerous compounds with significant anticancer properties. These molecules can induce apoptosis and inhibit cancer cell proliferation and motility.[13][14][17][18][19] The synthetic derivative 3-(2-bromoethyl)-indole (BEI-9), for example, has been shown to inhibit the growth of colon cancer cells at micromolar concentrations and reduce the levels of cyclins D1 and A.[13][14] Furthermore, some 5-bromoindole derivatives have been investigated as potential inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a kinase implicated in various diseases, including cancer.

Antiviral Activity

Alkaloids, including bromoindole derivatives, have been investigated for their antiviral properties.[20][21] While this is an area of ongoing research, the structural diversity of bromoindoles makes them attractive candidates for the development of novel antiviral agents.

Quantitative Data Summary

The following tables summarize the reported biological activities of various bromoindole derivatives, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of Bromoindole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 | [11] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Staphylococcus aureus | 8 | [11] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Klebsiella pneumoniae | 8 | [11] |

| 6-Bromoindolglyoxylamido-spermine | Staphylococcus aureus | - | [7][8] |

| 6-Bromoindolglyoxylamido-spermine | Pseudomonas aeruginosa | - | [7][8] |

Table 2: Anti-inflammatory and Anticancer Activities of Bromoindole Derivatives

| Compound | Activity | Cell Line / Target | IC₅₀ (µM) | Reference |

| Barettin | Anti-inflammatory | IL-10 secretion (human DCs) | 11.8 | [1][16] |

| Barettin | Anti-inflammatory | IL-12p40 secretion (human DCs) | 21.0 | [1][16] |

| 3-(2-Bromoethyl)-indole (BEI-9) | Anticancer | SW480 colon cancer cells | 12.5 | [13][14] |

| 3-(2-Bromoethyl)-indole (BEI-9) | Anticancer | HCT116 colon cancer cells | 5.0 | [13][14] |

| 3-(2-Bromoethyl)-indole (BEI-9) | NF-κB Inhibition | SW-NFL reporter cells | 0.8 | [13][14] |

| Cryptolepine (Indoloquinoline) | Cholinesterase Inhibition | Acetylcholinesterase | 0.267 | [22] |

| 2-Bromo-cryptolepine | Cholinesterase Inhibition | Acetylcholinesterase | 0.415 | [22] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of bromoindole compounds.

Isolation and Purification of Bromoindoles from Marine Sponges

The isolation of bromoindoles from natural sources typically involves a multi-step process to separate these compounds from a complex biological matrix.

Protocol Overview:

-

Sample Preparation: The marine sponge is typically freeze-dried and ground to a fine powder.

-

Extraction: The powdered sample is extracted with a suitable solvent system, often a mixture of methanol and dichloromethane.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning (e.g., the modified Kupchan method) to separate compounds based on their polarity.

-

Dereplication: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-qTOF-MS) is used to rapidly identify known compounds and target novel bromoindoles for isolation.[1][3][16]

-

Chromatographic Purification: The targeted fractions are then subjected to a series of chromatographic techniques, including size-exclusion chromatography (e.g., Sephadex LH-20), silica gel chromatography, and reversed-phase high-performance liquid chromatography (HPLC) to isolate the pure compounds.[15]

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][3][16]

Synthesis of Bromoindole Derivatives

The synthesis of bromoindole derivatives often requires regioselective bromination of the indole core. A common strategy involves the protection of the indole nitrogen, followed by electrophilic bromination and subsequent deprotection.

Example Protocol: Synthesis of 5-Bromoindole [23][24][25]

-

Protection: Indole is reacted with a suitable protecting group (e.g., formation of a sulfonate intermediate) to deactivate the pyrrole ring towards electrophilic attack.

-

Bromination: The protected indole is then treated with a brominating agent (e.g., bromine) under controlled temperature conditions (typically 0-5 °C) to achieve selective bromination at the C-5 position.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., refluxing with a base) to yield 5-bromoindole.

-

Purification: The final product is purified by recrystallization or column chromatography.

Biological Assays

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC): [21][26][27][28]

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The bromoindole compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anticancer Cytotoxicity Assay (IC₅₀ Determination): [29][30][31][32][33]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the bromoindole compound.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is assessed using a suitable assay, such as the MTT or MTS assay, which measures metabolic activity.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

NF-κB Reporter Assay: [13][14]

-

Cell Transfection: Cells are stably transfected with a reporter construct containing NF-κB response elements linked to a reporter gene (e.g., luciferase).

-